![molecular formula C9H7NO3 B3058122 2-Methyl-6-nitro-1-benzofuran CAS No. 87977-31-9](/img/structure/B3058122.png)
2-Methyl-6-nitro-1-benzofuran
Overview
Description
2-Methyl-6-nitro-1-benzofuran is a chemical compound with the molecular formula C9H7NO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 2-Methyl-6-nitro-1-benzofuran, has been a subject of research. For instance, a unique free radical cyclization cascade has been used to construct complex benzofuran derivatives . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones in the presence of cuprous chloride as a catalyst .Molecular Structure Analysis
The molecular structure of 2-Methyl-6-nitro-1-benzofuran consists of a benzofuran ring with a methyl group at the 2-position and a nitro group at the 6-position . Benzofuran is a heterocyclic compound composed of fused benzene and furan rings .Chemical Reactions Analysis
Benzofuran derivatives, including 2-Methyl-6-nitro-1-benzofuran, have been involved in various chemical reactions. For example, a cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Physical And Chemical Properties Analysis
2-Methyl-6-nitro-1-benzofuran is a colorless liquid . Its molecular weight is 177.16 g/mol .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including 2-Methyl-6-nitro-1-benzofuran, have been shown to possess strong anti-tumor properties . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on various types of cancer cells .
Antibacterial Properties
Benzofuran compounds are known for their potent antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
Anti-Oxidative Properties
Benzofuran compounds exhibit strong anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.
Anti-Viral Properties
Certain benzofuran compounds have shown anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity .
Anti-Cancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests that 2-Methyl-6-nitro-1-benzofuran could also be explored for its potential as an anticancer agent.
Synthesis of Complex Benzofuran Derivatives
2-Methyl-6-nitro-1-benzofuran could be used in the synthesis of complex benzofuran derivatives . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Pharmaceutical Applications
Benzofuran compounds are the main source of some drugs and clinical drug candidates . They have been widely used in antiarrhythmic, dermatological, and anticancer therapy .
Natural Medicines and Synthetic Chemical Raw Materials
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . This suggests that 2-Methyl-6-nitro-1-benzofuran could have potential applications in these areas.
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Action Environment
It is known that the physicochemical properties of benzofuran derivatives can be influenced by various factors, which may in turn affect their biological activities .
Future Directions
properties
IUPAC Name |
2-methyl-6-nitro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGPFUERLBQDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524448 | |
Record name | 2-Methyl-6-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87977-31-9 | |
Record name | 2-Methyl-6-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50524448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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